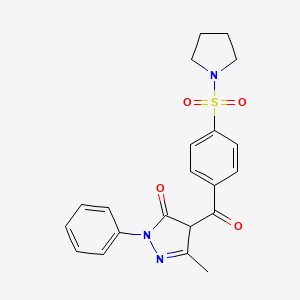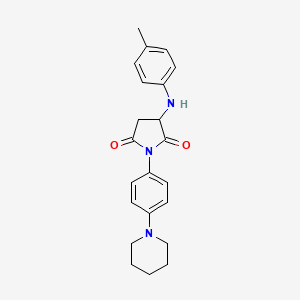
1-(4-(Piperidin-1-yl)phenyl)-3-(p-tolylamino)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(Piperidin-1-yl)phenyl)-3-(p-tolylamino)pyrrolidine-2,5-dione is a chemical compound that is commonly referred to as PPPTD. PPPTD is a pyrrolidine-based compound that has been studied for its potential use in scientific research applications. The compound has been synthesized using various methods and has shown promise in its ability to affect biochemical and physiological processes.
Wirkmechanismus
PPPTD acts as a dopamine and norepinephrine reuptake inhibitor, which means that it prevents these neurotransmitters from being reabsorbed by neurons. This leads to an increase in the levels of these neurotransmitters in the brain, which can affect mood, motivation, and attention. PPPTD has also been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth.
Biochemical and Physiological Effects:
PPPTD has been shown to affect various biochemical and physiological processes, including neurotransmitter activity, cancer cell growth, and inflammation. The compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which can improve mood and attention. PPPTD has also been shown to inhibit the growth of certain cancer cells, which may have potential therapeutic applications.
Vorteile Und Einschränkungen Für Laborexperimente
PPPTD has several advantages for use in laboratory experiments, including its ability to affect neurotransmitter activity and cancer cell growth. However, the compound also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
Future research on PPPTD could focus on its potential therapeutic applications in the treatment of mood disorders and cancer. The compound could also be studied for its potential use in the development of new drugs that target dopamine and norepinephrine reuptake inhibition. Further research is needed to fully understand the mechanism of action of PPPTD and its potential benefits and limitations for scientific research.
Synthesemethoden
PPPTD can be synthesized using a variety of methods, including the reaction of piperidin-1-amine with 4-bromobenzaldehyde, followed by the reaction with p-toluidine and pyrrolidine-2,5-dione. Other methods include the reaction of piperidin-1-amine with 4-(4-chlorophenyl)-2,4-dioxobutanoic acid, followed by the reaction with p-toluidine and pyrrolidine-2,5-dione.
Wissenschaftliche Forschungsanwendungen
PPPTD has been studied for its potential use in scientific research applications, particularly in the field of neuroscience. The compound has been shown to affect the activity of certain neurotransmitters, including dopamine and norepinephrine. PPPTD has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
IUPAC Name |
3-(4-methylanilino)-1-(4-piperidin-1-ylphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-16-5-7-17(8-6-16)23-20-15-21(26)25(22(20)27)19-11-9-18(10-12-19)24-13-3-2-4-14-24/h5-12,20,23H,2-4,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUGCHHKIDYYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C3=CC=C(C=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

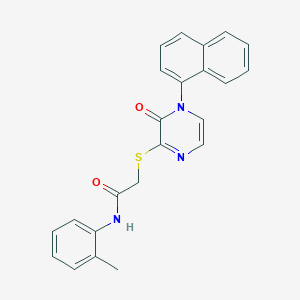
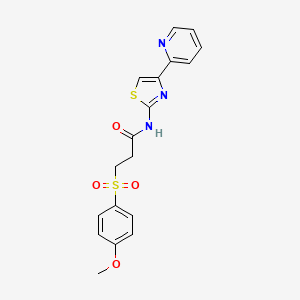
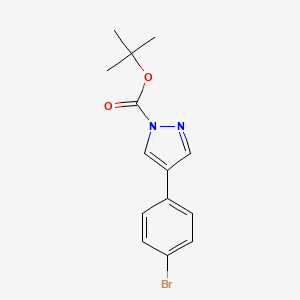
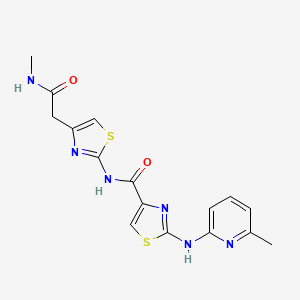
![3-[[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2850942.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide](/img/structure/B2850943.png)
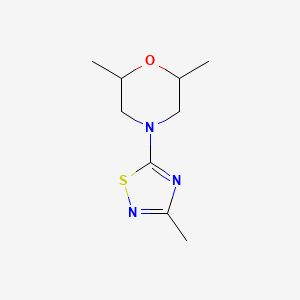

![N-(4-chloro-3-methyl-5-isoxazolyl)-N-[(3,4-dimethoxyphenyl)sulfonyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2850949.png)
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2850953.png)
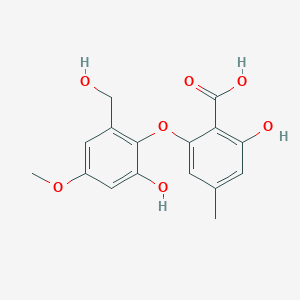
![(2-(Cyclopentyloxy)pyridin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2850957.png)

